N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide
Overview
Description
N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with mesityloxy, methoxy, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions . The reaction is promoted by a base such as lithium diisopropylamide (LDA), which facilitates the deprotonative aroylation of methyl sulfides.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The methoxy and mesityloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The mesityloxy and methoxy groups may enhance its binding affinity, while the methylthio group could be involved in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyethyl)-2-(methylthio)benzamide
- N-Ethyl-2-methoxy-4-(methylthio)benzamide
Uniqueness
N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide is unique due to the presence of the mesityloxy group, which imparts distinct steric and electronic properties. This makes it different from other benzamide derivatives and can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[2-(2,4,6-trimethylphenoxy)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-13-10-14(2)19(15(3)11-13)24-9-8-21-20(22)17-7-6-16(25-5)12-18(17)23-4/h6-7,10-12H,8-9H2,1-5H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWHLKXQAZGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC(=O)C2=C(C=C(C=C2)SC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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